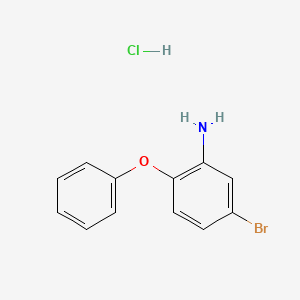
5-Bromo-2-phenoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-phenoxyaniline hydrochloride is a chemical compound with the molecular formula C12H11BrClNO . It has a molecular weight of 300.58 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10BrNO.ClH/c13-9-6-7-12 (11 (14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, oxygen, and nitrogen atoms. Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 47-48 degrees Celsius .Mechanism of Action
The mechanism of action of 5-Bromo-2-phenoxyaniline hydrochloride is not fully understood. It is known that this compound acts as an inhibitor of certain enzymes, and that it can bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, this compound can also bind to the substrate, thus preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is an effective inhibitor of certain enzymes, and it can also bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, this compound can also bind to the substrate, thus preventing the substrate from binding to the enzyme. Furthermore, this compound can also act as a competitive inhibitor, thus inhibiting the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Bromo-2-phenoxyaniline hydrochloride in laboratory experiments is its versatility as a reagent. It is a highly effective inhibitor of certain enzymes, and it can also be used as a catalyst in organic synthesis. Furthermore, this compound can be used to study the mechanism of action of certain drugs, and it can also be used to synthesize a variety of organic compounds.
However, there are also some limitations to using this compound in laboratory experiments. First, it is a hazardous compound, and should be handled with care. In addition, it is sensitive to light and air, and should be stored in a cool, dark place. Finally, it can be difficult to obtain in large quantities, and may be expensive.
Future Directions
The future of 5-Bromo-2-phenoxyaniline hydrochloride research is promising. It is a highly versatile reagent, and can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. In addition, it can be used to study the mechanism of action of certain drugs, and to synthesize a variety of organic compounds. Furthermore, it can be used as a catalyst in organic synthesis.
In the future, researchers will be able to use this compound to develop new drugs and treatments, as well as to study the mechanism of action of existing drugs. In addition, researchers will be able to use this compound to study the biochemical and physiological effects of various compounds. Finally, researchers will be able to use this compound to develop new catalysts for organic synthesis.
Synthesis Methods
5-Bromo-2-phenoxyaniline hydrochloride can be synthesized by a two-step process. The first step involves the reaction of aniline and bromine in aqueous solution to form 5-bromoaniline. The second step involves the reaction of 5-bromoaniline with hydrochloric acid to form this compound. The reaction is carried out at room temperature in an inert atmosphere.
Scientific Research Applications
5-Bromo-2-phenoxyaniline hydrochloride is widely used in scientific research due to its versatility as a reagent. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of a variety of organic compounds, and as a reagent for the synthesis of a variety of heterocyclic compounds. In addition, this compound is used in biochemistry and pharmacology, as it is an effective inhibitor of certain enzymes and is used to study the mechanism of action of certain drugs.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-phenoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODILWJABZJOLRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

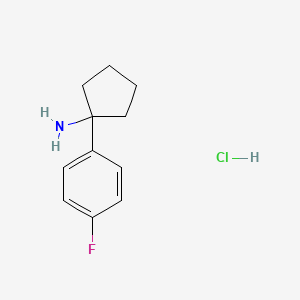
![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)

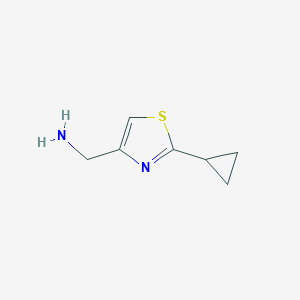
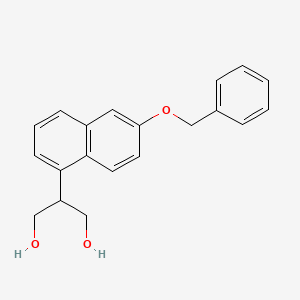

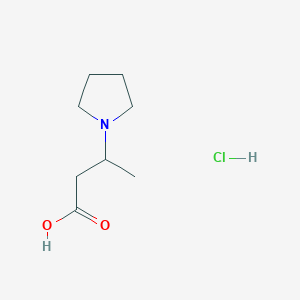
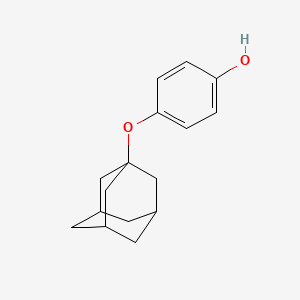
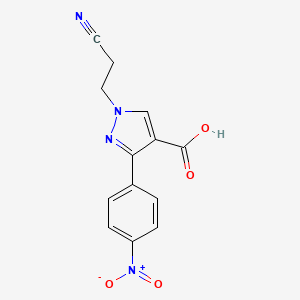


![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)
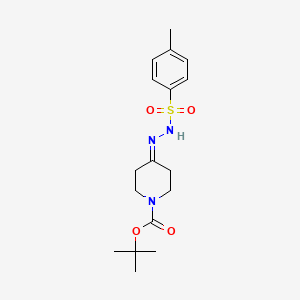
![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)